molecular formula C16H12F6N4O B570373 (2E)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one CAS No. 1253056-18-6

(2E)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one

Cat. No. B570373
M. Wt: 390.289
InChI Key: QSSHJJFVCWMIKH-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one, also known as (2E)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one, is a useful research compound. Its molecular formula is C16H12F6N4O and its molecular weight is 390.289. The purity is usually 95%.
BenchChem offers high-quality (2E)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2E)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one involves the condensation of 3-amino-5,6-dihydro-1,2,4-triazolo[4,3-a]pyrazine with 2,4,5-trifluorophenylacetyl chloride, followed by the addition of trifluoroacetic anhydride to form the corresponding trifluoroacetamide. The resulting product is then coupled with ethyl 4-(2,4,5-trifluorophenyl)-2-buten-1-oate in the presence of a base, followed by dehydration to form the final product.

Starting Materials
3-amino-5,6-dihydro-1,2,4-triazolo[4,3-a]pyrazine, 2,4,5-trifluorophenylacetyl chloride, trifluoroacetic anhydride, ethyl 4-(2,4,5-trifluorophenyl)-2-buten-1-oate, base (e.g. potassium carbonate)

Reaction
Step 1: Condensation of 3-amino-5,6-dihydro-1,2,4-triazolo[4,3-a]pyrazine with 2,4,5-trifluorophenylacetyl chloride in the presence of a base to form the corresponding amide intermediate., Step 2: Addition of trifluoroacetic anhydride to the amide intermediate to form the corresponding trifluoroacetamide., Step 3: Coupling of the trifluoroacetamide with ethyl 4-(2,4,5-trifluorophenyl)-2-buten-1-oate in the presence of a base to form the final product., Step 4: Dehydration of the final product to form (2E)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one.

properties

IUPAC Name

(E)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F6N4O/c17-10-7-12(19)11(18)6-9(10)2-1-3-14(27)25-4-5-26-13(8-25)23-24-15(26)16(20,21)22/h1,3,6-7H,2,4-5,8H2/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSHJJFVCWMIKH-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C=CCC3=CC(=C(C=C3F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)/C=C/CC3=CC(=C(C=C3F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sitagliptin Deamino Impurity 1

CAS RN

1253056-18-6
Record name (2E)-1-(5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo(4,3-a)pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)-2-buten-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253056186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-1-(5,6-DIHYDRO-3-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLO(4,3-A)PYRAZIN-7(8H)-YL)-4-(2,4,5-TRIFLUOROPHENYL)-2-BUTEN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA5DQ297BM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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